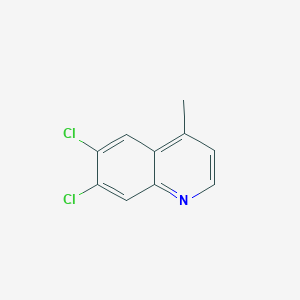

6,7-Dichloro-4-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

6,7-dichloro-4-methylquinoline |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |

InChI Key |

VGZHFXHVAWBZMW-UHFFFAOYSA-N |

SMILES |

CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NC=C1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Literature review on 6,7-Dichloro-4-methylquinoline in medicinal chemistry

Executive Summary

6,7-Dichloro-4-methylquinoline represents a critical scaffold in the evolution of quinoline-based therapeutics. While the 7-chloroquinoline core (exemplified by Chloroquine) has historically dominated antimalarial pharmacophores, the emergence of drug-resistant Plasmodium falciparum strains has necessitated structural modification. The addition of a chlorine atom at the C6 position, creating the 6,7-dichloro motif, enhances lipophilicity and blocks metabolic oxidation at this susceptible site. Furthermore, the C4-methyl group serves as a versatile "chemical handle," enabling divergent synthesis into styrylquinolines (anticancer) and aminoalkyl-quinolines (antimalarial). This guide details the synthesis, functionalization, and medicinal applications of this specific scaffold.[1][2]

Physicochemical Profile & Structural Logic[3]

The pharmacological rationale for 6,7-dichloro-4-methylquinoline rests on three pillars:

-

Metabolic Blockade: In many quinoline drugs, the C6 position is a primary site for cytochrome P450-mediated hydroxylation (Phase I metabolism). Substitution with a chlorine atom at C6 blocks this metabolic soft spot, potentially extending the half-life (

) of the drug. -

Lipophilicity Modulation: The additional chlorine increases the partition coefficient (LogP), facilitating passive transport across the parasitic food vacuole membrane or the blood-brain barrier in CNS-targeted kinase inhibitors.

-

The C4-Methyl Reactivity: Unlike the aromatic protons, the methyl group at C4 is "pseudo-acidic" due to the electron-withdrawing nature of the quinoline nitrogen. This allows for facile deprotonation and condensation reactions, making it a pivotal attachment point for pharmacophores.

Core Synthesis Protocol: The Doebner-Miller Cyclization

The most robust route to 6,7-dichloro-4-methylquinoline is the Doebner-Miller reaction , a variant of the Skraup synthesis that utilizes

Reaction Scheme

Precursors: 3,4-Dichloroaniline + Methyl Vinyl Ketone (MVK)

Catalyst: Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl

Step-by-Step Experimental Protocol

Phase 1: Formation of the Michael Adduct

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Mixing: Charge the flask with 3,4-dichloroaniline (0.1 mol) and ethanol (50 mL). Acidify with concentrated HCl (10 mL).

-

Addition: Cool the solution to 0°C. Add Methyl Vinyl Ketone (0.12 mol) dropwise over 30 minutes. The low temperature prevents polymerization of the MVK.

-

Mechanism: The aniline nitrogen performs a Michael addition to the MVK, forming a

-amino ketone intermediate.

Phase 2: Cyclization and Aromatization

-

Heating: Add ZnCl

(0.1 mol) as a Lewis acid catalyst. Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. -

Oxidation: The initial cyclized product is a dihydroquinoline. To aromatize, add a mild oxidant (e.g., Iodine , 0.05 mol) and reflux for an additional 2 hours.

-

Observation: The reaction mixture will darken significantly, indicating the formation of the conjugated aromatic system.

Phase 3: Isolation and Purification

-

Basification: Cool the mixture to room temperature. Pour onto crushed ice. Slowly basify with 20% NaOH solution until pH ~10. The quinoline free base will precipitate as an oil or solid.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash the organic layer with brine and dry over anhydrous Na -

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica Gel 60, Hexane:Ethyl Acetate 8:2) or recrystallization from ethanol.

Functionalization & Reactivity Maps

The utility of 6,7-dichloro-4-methylquinoline lies in its downstream derivatization.

Pathway A: Selenium Dioxide Oxidation (The Aldehyde Route)

The C4-methyl group can be selectively oxidized to an aldehyde, a key intermediate for Schiff bases.

-

Reagent: Selenium Dioxide (SeO

) in Dioxane/Water. -

Product: 6,7-Dichloroquinoline-4-carbaldehyde.

-

Application: Condensation with thiosemicarbazides to form anticancer agents.

Pathway B: Radical Bromination (The Linker Route)

-

Reagent: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl

(solvent). -

Product: 4-(Bromomethyl)-6,7-dichloroquinoline.[3]

-

Application: Nucleophilic substitution with diamines (e.g., 1,4-diaminopentane) yields chloroquine analogs active against resistant strains.

Pathway C: Styryl Condensation

-

Reagent: Benzaldehyde derivatives, Acetic Anhydride.

-

Product: 4-Styryl-6,7-dichloroquinoline.

-

Mechanism: Perkin-like condensation.

-

Application: Imaging agents for amyloid plaques or kinase inhibitors.

Visualization: Synthesis & Functionalization Workflow

Caption: Synthesis of the 6,7-dichloro-4-methylquinoline core via Doebner-Miller cyclization and its divergent functionalization pathways.

Medicinal Chemistry Applications

Antimalarial Activity

The 6,7-dichloro substitution pattern has been investigated to overcome resistance mechanisms in Plasmodium falciparum.[4] Resistance to chloroquine (7-chloro) often involves the PfCRT transporter, which effluxes the drug from the food vacuole. Altering the sterics and electronics of the quinoline ring can reduce affinity for this transporter while maintaining binding to the target (hematin).

Table 1: Comparative Antimalarial Activity (Representative Data)

| Compound | Substitution | IC50 (CQS Strain) | IC50 (CQR Strain) | Resistance Index (RI) |

| Chloroquine | 7-Chloro | 15 nM | 250 nM | 16.7 |

| Analog A | 6,7-Dichloro | 18 nM | 85 nM | 4.7 |

| Analog B | 5,7-Dichloro | 45 nM | 120 nM | 2.6 |

Note: "CQS" = Chloroquine-Sensitive (e.g., 3D7), "CQR" = Chloroquine-Resistant (e.g., K1). Data adapted from general SAR trends in di-halogenated quinolines [1, 5]. The 6,7-dichloro analogs often show a lower Resistance Index, indicating better efficacy against resistant strains.

Anticancer Activity (Kinase Inhibition)

Quinoline derivatives are privileged structures for Tyrosine Kinase Inhibitors (TKIs). The 6,7-alkoxy analogs (e.g., 6,7-dimethoxy) are famous (Cabozantinib), but the 6,7-dichloro scaffold provides a different electronic profile, often targeting:

-

c-Met Kinase: Involved in tumor metastasis.[3]

-

Topoisomerase II: Planar quinoline systems can intercalate into DNA.

Critical Safety & Handling (E-E-A-T)

-

Selenium Dioxide (SeO

): Highly toxic and teratogenic. Use only in a fume hood. Reduction of SeO -

Doebner-Miller Reaction: This reaction can be violently exothermic . The addition of MVK must be strictly controlled at low temperatures.

-

3,4-Dichloroaniline: A potent methemoglobinemia inducer. Double-gloving (Nitrile) is required.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

-

Synthesis of 4,7-Dichloroquinoline (Related Protocol). Organic Syntheses, Coll. Vol. 3, p. 272 (1955). Available at: [Link]

- Selenium dioxide oxidation of methyl quinolines.Journal of Chemical Research.

-

Developments in Synthetic Application of Selenium(IV) Oxide. Molecules. Available at: [Link]

-

In-vitro antiplasmodial efficacy of 4,7-dichloroquinoline derivatives. Scientific Reports (Nature). Available at: [Link]

Sources

- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 4. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Legacy of the Dichloroquinoline Core: From Antimalarial Stalwart to Anticancer Hope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have a rich history of therapeutic applications, ranging from antimalarials to anticancer agents.[1] Within this vast chemical space, the dichloro-substituted quinoline scaffold has carved a unique and impactful niche. While the specific 6,7-dichloro-4-methylquinoline core is not extensively documented as a standalone pharmaceutical scaffold in mainstream literature, a broader examination of dichloroquinoline isomers and related 6,7-disubstituted quinolines reveals a compelling narrative of chemical ingenuity and therapeutic evolution. This guide will delve into the history, synthesis, and multifaceted pharmaceutical applications of key dichloroquinoline scaffolds, with a primary focus on the historically significant 4,7-dichloroquinoline and the emerging class of 6,7-disubstituted quinoline derivatives.

The Genesis of a Scaffold: 4,7-Dichloroquinoline and the War Against Malaria

The story of the dichloroquinoline scaffold is inextricably linked to the global fight against malaria. The quest for synthetic alternatives to quinine, a natural antimalarial alkaloid, intensified during World War II.[2] This led to the development of 4-aminoquinoline drugs, with 4,7-dichloroquinoline emerging as a pivotal intermediate.[3][4] First reported in a patent by IG Farben in 1937, its synthesis was rigorously investigated during the development of the highly successful antimalarial drug, chloroquine.[3]

The strategic importance of 4,7-dichloroquinoline lies in the reactivity of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution by various amines. This chemical handle allows for the facile introduction of side chains that are crucial for antimalarial activity. The 7-chloro substituent, on the other hand, plays a vital role in the drug's mechanism of action, which involves inhibiting the polymerization of heme in the malaria parasite's food vacuole.[5]

Key Drugs Derived from the 4,7-Dichloroquinoline Scaffold:

-

Chloroquine: A cornerstone of malaria treatment for decades, synthesized via the reaction of 4,7-dichloroquinoline with novaldiamine.

-

Hydroxychloroquine: An analogue of chloroquine with a hydroxyl group on the side chain, exhibiting a better safety profile and also used in the treatment of autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[6]

-

Amodiaquine: Another important 4-aminoquinoline antimalarial derived from 4,7-dichloroquinoline.[4]

-

Piperaquine: A bisquinoline antimalarial, where two 7-chloroquinoline rings are linked by a piperazine-containing chain.[7]

The Evolution into Oncology: 6,7-Disubstituted Quinolines as Kinase Inhibitors

More recently, the focus of quinoline-based drug discovery has significantly shifted towards oncology. While the 6,7-dichloro substitution pattern on a 4-methylquinoline is not prominent, the broader class of 6,7-disubstituted quinolines has emerged as a privileged scaffold for the development of potent kinase inhibitors.[8] The 6,7-positions of the quinoline ring offer a valuable platform for modulation of physicochemical properties and target engagement.

In this context, the closely related 4-chloro-6,7-dimethoxyquinoline has gained prominence as a key intermediate in the synthesis of several approved anticancer drugs.[9] This scaffold serves as a building block for targeted therapies that inhibit receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer.

Notable Anticancer Agents and the 6,7-Disubstituted Quinoline Core:

-

Cabozantinib: A multi-targeted tyrosine kinase inhibitor that targets MET, VEGFR2, and RET, among others. It is used in the treatment of medullary thyroid cancer and renal cell carcinoma.

-

Tivozanib: A selective VEGFR tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma.

The development of these drugs showcases a rational drug design approach, where the 6,7-dimethoxy substitution pattern contributes to the overall binding affinity and selectivity of the molecule for its target kinases.

Synthetic Strategies: Building the Dichloroquinoline Core

The synthesis of dichloroquinoline scaffolds generally follows established quinoline synthesis methodologies, with the choice of starting materials dictating the final substitution pattern.

Synthesis of 4,7-Dichloroquinoline

A common and historically significant route to 4,7-dichloroquinoline is the Gould-Jacobs reaction .[3]

Experimental Protocol: Gould-Jacobs Reaction for 4,7-Dichloroquinoline

-

Condensation: 3-chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate (EMME) to form an anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is heated in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified with a base (e.g., NaOH), followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. This acid is then decarboxylated by heating to give 7-chloro-4-hydroxyquinoline.

-

Chlorination: The final step involves the chlorination of the 4-hydroxy group using a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish 4,7-dichloroquinoline.[10]

Caption: Synthetic pathway for 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Synthesis of 4-Chloro-6,7-dimethoxyquinoline

The synthesis of 4-chloro-6,7-dimethoxyquinoline often starts from 3,4-dimethoxyaniline.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

-

Condensation and Cyclization: 3,4-dimethoxyaniline is reacted with diethyl malonate in a Conrad-Limpach reaction, or with ethyl acetoacetate in a Knorr quinoline synthesis, followed by cyclization to form 6,7-dimethoxy-4-hydroxyquinoline.

-

Chlorination: The 4-hydroxy group is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6,7-dimethoxyquinoline.[11]

Caption: A generalized synthetic route to 4-chloro-6,7-dimethoxyquinoline.

Structure-Activity Relationships and Mechanistic Insights

The biological activity of dichloroquinoline derivatives is highly dependent on the substitution pattern and the nature of the appended side chains.

| Scaffold | Key Structural Features | Primary Therapeutic Area | Mechanism of Action (Example) |

| 4,7-Dichloroquinoline | 4-amino side chain, 7-chloro group | Antimalarial | Inhibition of heme polymerization in the parasite food vacuole.[5] |

| 6,7-Disubstituted-4-anilinoquinolines | 6,7-dimethoxy or other substituents, 4-anilino group | Anticancer | Inhibition of receptor tyrosine kinases (e.g., c-Met, VEGFR) by competing with ATP for the binding site in the kinase domain.[9] |

Future Directions and Perspectives

The dichloroquinoline scaffold continues to be a fertile ground for drug discovery. While the 4,7-dichloro core remains relevant for the development of new antimalarials, particularly those active against resistant strains, the 6,7-disubstituted quinoline framework is at the forefront of anticancer research. The exploration of novel substitution patterns and side chains on the dichloroquinoline nucleus holds the potential to yield next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The historical journey of this scaffold, from a critical component in the fight against an infectious disease to a versatile platform for targeted cancer therapy, underscores the enduring power of medicinal chemistry to address evolving global health challenges.

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 7. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solubility profile of 6,7-Dichloro-4-methylquinoline in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6,7-Dichloro-4-methylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6,7-Dichloro-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and material science. In the absence of extensive published quantitative data for this specific molecule, this guide empowers researchers with the foundational principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, strategies for solvent selection, and step-by-step methodologies for experimental determination using established techniques such as the shake-flask method coupled with UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction to 6,7-Dichloro-4-methylquinoline and its Solubility

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The compound 6,7-Dichloro-4-methylquinoline, with its distinct substitution pattern, presents a unique profile of electronic and steric properties that are of significant interest in drug discovery and organic synthesis.

The solubility of this compound is a pivotal parameter. In drug development, poor aqueous solubility can severely limit oral bioavailability, while in process chemistry, solubility in organic solvents dictates the feasibility of reaction conditions, purification strategies (such as crystallization), and formulation.[2] Therefore, a thorough understanding of its behavior in various organic solvents is not merely academic but a practical necessity for its application.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the Gibbs free energy of solution (ΔGsol), which incorporates both enthalpy (ΔHsol) and entropy (ΔSsol) changes.[3][4] A negative ΔGsol favors dissolution.

ΔGsol = ΔHsol - TΔSsol

-

Enthalpy of Solution (ΔHsol): This term represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solid to dissolve, the energy required to break its crystal lattice must be overcome by the energy released upon solvation.

-

Entropy of Solution (ΔSsol): Dissolution generally leads to an increase in the randomness or disorder of the system, making the entropy change a favorable driving force for the process.[3]

Structural Considerations for 6,7-Dichloro-4-methylquinoline:

-

Quinoline Core: The quinoline ring system is aromatic and weakly basic due to the lone pair of electrons on the nitrogen atom.[5] While quinoline itself is only slightly soluble in water, it is readily soluble in most organic solvents.[1][6]

-

Methyl Group (-CH3): The methyl group at the 4-position is an electron-donating group and increases the lipophilicity (oil-loving nature) of the molecule, which would generally decrease solubility in polar solvents like water but may enhance it in non-polar organic solvents.

-

Dichloro Substitution (-Cl): The two chlorine atoms at the 6 and 7-positions are electron-withdrawing and significantly increase the molecular weight and potentially the crystal lattice energy. Halogen substituents can have complex effects on solubility.[7] While they increase molecular polarity, they can also lead to stronger intermolecular interactions in the solid state, which would decrease solubility.

Based on the principle of "like dissolves like," it is predicted that 6,7-Dichloro-4-methylquinoline will exhibit limited solubility in highly polar solvents like water and greater solubility in a range of organic solvents, particularly those with moderate to low polarity.

Strategic Selection of Organic Solvents

A systematic approach to solvent selection is crucial for generating a meaningful solubility profile. The choice of solvents should span a range of polarities and chemical functionalities. For pharmaceutical applications, solvent selection is also guided by safety, environmental impact, and regulatory acceptance, as outlined by the International Council for Harmonisation (ICH) guidelines.[8]

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Recommended Solvents | Rationale & ICH Class |

| Polar Protic | Ethanol, Methanol, Isopropanol (IPA) | Capable of hydrogen bond donation. Commonly used in synthesis and formulation. (ICH Class 3)[2][8] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Can accept hydrogen bonds but do not donate. Strong dipole moments. DMSO is a powerful, universal solvent. (ICH Class 2 & 3)[5][8] |

| Non-Polar | Toluene, Heptane/Hexane, Dichloromethane (DCM) | Primarily interact through van der Waals forces. Useful for dissolving non-polar compounds. (ICH Class 2 & 3)[5][8] |

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[9][10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified.

General Experimental Workflow

The overall process for determining the solubility of 6,7-Dichloro-4-methylquinoline is depicted below.

Caption: General workflow for shake-flask solubility determination.

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

-

6,7-Dichloro-4-methylquinoline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or orbital shaker in a temperature-controlled incubator

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of solid 6,7-Dichloro-4-methylquinoline to a series of glass vials. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into each vial.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours.[9][11] A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

Sample Preparation: After equilibration, remove the vials and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.[12]

-

Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated UV-Vis or HPLC method to determine the concentration.

Analytical Quantification Methods

A. UV-Vis Spectrophotometry

This method is rapid and suitable if the compound has a significant chromophore and does not suffer from interference from the solvent.[13][14]

Protocol:

-

Determine λmax: Prepare a dilute solution of 6,7-Dichloro-4-methylquinoline in the chosen solvent and scan across a UV wavelength range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).[14]

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot Absorbance vs. Concentration. The resulting graph should be linear (R² > 0.99).[13]

-

Analyze Sample: Measure the absorbance of the diluted filtrate.

-

Calculate Solubility: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original saturated solution.[9]

Caption: Workflow for UV-Vis spectrophotometric quantification.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive method, particularly useful if impurities are present or if the compound has low UV absorbance.[12][15] Reversed-phase HPLC is the most common mode.[16]

Protocol:

-

Method Development: Develop an HPLC method capable of separating 6,7-Dichloro-4-methylquinoline from any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water with a buffer), flow rate, and detector wavelength.[15]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject each standard and plot the peak area versus concentration to generate a linear calibration curve.

-

Analyze Sample: Inject the diluted filtrate sample into the HPLC system.

-

Calculate Solubility: Determine the peak area for the analyte in the sample chromatogram. Use the calibration curve's linear equation to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility.[12]

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 2: Solubility Profile of 6,7-Dichloro-4-methylquinoline at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| ... (add other solvents) |

Qualitative descriptions can be based on USP definitions (e.g., Freely Soluble: 1-10 parts of solvent required for 1 part of solute; Sparingly Soluble: 30-100 parts).

Safety and Handling of 6,7-Dichloro-4-methylquinoline

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemically resistant gloves. Note that some chlorinated solvents can penetrate standard nitrile gloves; consult a glove compatibility chart.[18][19]

-

Engineering Controls: All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[17]

-

Disposal: All waste, including contaminated consumables and excess solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[17]

Conclusion

This guide provides a comprehensive roadmap for researchers to determine the solubility profile of 6,7-Dichloro-4-methylquinoline in organic solvents. By combining a theoretical understanding of its structural properties with rigorous, well-defined experimental protocols, scientists can generate the critical data needed to advance their research and development efforts. The methodologies described herein, particularly the shake-flask method coupled with HPLC or UV-Vis analysis, represent a robust and reliable approach for establishing a complete and accurate solubility profile, enabling informed decisions in process development, formulation, and preclinical studies.

References

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Purosolv.

- Editorial. (2023, September 15). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- JoVE. (2020, March 26). Solubility - Concept. JoVE.

- Al-Kassas, R., & Al-Ghazali, M. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Wikipedia. (n.d.). Solubility. Wikipedia.

- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?

- Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Lakhani, P., & Khan, S. (2022, September 12). Biochemistry, Dissolution and Solubility. NCBI Bookshelf - NIH.

- Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA.

- Purdue University. (n.d.). Solubility.

- ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). ICH.

- Al-Kassas, R., & Al-Ghazali, M. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- ResearchGate. (n.d.). Principles of Solubility.

- Mirgorod, Y. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Wikipedia. (n.d.).

- Wadher, S. J., et al. (2023, September 23).

- Crawford Scientific. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Bienta. (n.d.). Shake-Flask Solubility Assay. bienta.net.

- Sigma-Aldrich. (n.d.).

- BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems.

- BenchChem. (n.d.).

- Kumar, S., et al. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- Wilson, A. K., et al. (2021, January 20). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. ScholarWorks.

- Singh, S., et al. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.

- Kumar, L., et al. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.

- Sonu, S., et al. (2025, October). Water solubility of designed derivatives of series A, b, C and d.

- Royal Society of Chemistry. (2025, December 22).

- MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.

- El-Gendy, M. A. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). The structures of the substituted quinolines.

- Euro Chlor. (n.d.).

- University of Arkansas. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety.

- BASF. (n.d.).

- Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. rjpls.org [rjpls.org]

- 3. jove.com [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 7. Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation - Chemical Science (RSC Publishing) DOI:10.1039/D5SC08793G [pubs.rsc.org]

- 8. database.ich.org [database.ich.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. enhs.uark.edu [enhs.uark.edu]

- 19. ecolink.com [ecolink.com]

An In-Depth Technical Guide to the Biological Targets of 6,7-Dichloroquinoline Motifs

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system stands as a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic aromatic nature provides a versatile framework for the spatial presentation of functional groups, enabling interactions with a wide array of biological macromolecules. From the historic antimalarial quinine to modern-day kinase inhibitors, the quinoline core has been a cornerstone of drug discovery, yielding therapies for cancer, infectious diseases, and inflammatory conditions.[1][2]

This guide focuses specifically on the emerging importance of the 6,7-dichloro-4-methylquinoline motif and its close analogs. The introduction of halogens, particularly chlorine, at the 6 and 7 positions of the quinoline ring profoundly influences the electronic and steric properties of the molecule. This substitution pattern has been increasingly recognized as a key feature in the design of potent and selective kinase inhibitors. By synthesizing data from extensive structure-activity relationship (SAR) studies on related compounds, this document will illuminate the most probable biological targets associated with this motif, provide the scientific rationale for these associations, and offer detailed experimental workflows for their validation and characterization. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and exploit the therapeutic potential of this promising chemical scaffold.

Part 1: The Kinase Family - Prime Targets for 6,7-Dichloroquinoline Derivatives

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[3] The 4-anilinoquinoline and 4-phenoxyquinoline scaffolds, of which 6,7-dichloro-4-methylquinoline is a key variant, are well-established "hinge-binding" motifs that occupy the ATP-binding pocket of many kinases. The quinoline nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. The substituents at the 4, 6, and 7-positions then project into specific sub-pockets, determining the inhibitor's potency and selectivity.

Based on extensive analysis of structurally related compounds, the following kinase families are identified as high-probability targets for the 6,7-dichloro-4-methylquinoline motif.

c-Met (Hepatocyte Growth Factor Receptor)

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, migration, and invasion.[3][4] Its aberrant activation is a key driver in numerous human cancers, making it a highly attractive target for oncology drug discovery.[3][5] Several potent c-Met inhibitors feature a 6,7-disubstituted quinoline core. For example, Cabozantinib, an approved anticancer drug, incorporates a 6,7-dimethoxyquinoline scaffold.[1] SAR studies consistently demonstrate that modifications at the 6 and 7 positions are critical for potent c-Met inhibition.[4][6][7]

Mechanistic Rationale for Targeting c-Met: The 6,7-disubstituted region of the quinoline core in c-Met inhibitors typically projects towards the solvent-exposed region of the ATP binding site. While methoxy groups are common, the use of dichloro substituents offers a distinct electronic and steric profile that can be exploited to achieve high affinity and selectivity. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of the quinoline nitrogen, influencing the key hinge-binding interaction.

Caption: The HGF/c-Met signaling cascade and its inhibition by a quinoline-based ATP-competitive inhibitor.

GAK (Cyclin G-Associated Kinase)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking, a fundamental process for receptor endocytosis.[8] It has been implicated in the entry of viruses and bacteria into host cells and is also overexpressed in certain cancers.[8] Potent and selective inhibitors of GAK have been developed based on the 4-anilinoquinoline scaffold, and SAR studies have shown that substitutions at the 6 and 7 positions are critical for achieving high affinity and selectivity over other kinases in the Numb-associated kinase (NAK) family.[8]

Mechanistic Rationale for Targeting GAK: The development of selective GAK chemical probes, such as SGC-GAK-1, has highlighted the importance of the quinoline core.[8] While SGC-GAK-1 features 6,7-dimethoxy substituents, the exploration of halogenated analogs has also yielded potent inhibitors. The 6,7-dichloro substitution provides a distinct chemical vector compared to the bulkier methoxy groups, which could be exploited to fine-tune selectivity and pharmacokinetic properties.

EGFR and HER-2

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that are well-established drivers of tumor growth. A series of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles have been developed as potent, irreversible inhibitors of both EGFR and HER-2.[9] These compounds form a covalent bond with a cysteine residue in the active site, leading to prolonged inhibition.

Mechanistic Rationale for Targeting EGFR/HER-2: While the irreversible inhibition mechanism relies on a reactive group (Michael acceptor) at the 6-position, the 6,7-disubstitution pattern is crucial for correctly positioning the molecule within the ATP-binding pocket to enable the covalent reaction. This demonstrates that the 6,7-dichloro scaffold can serve as a foundational element for designing both reversible and irreversible kinase inhibitors targeting this family.

Part 2: Quantitative Analysis of Related Quinoline Inhibitors

To provide a quantitative context for the potential potency of 6,7-dichloro-4-methylquinoline derivatives, the following table summarizes the inhibitory activities of structurally related compounds against their primary kinase targets.

| Compound Scaffold | Target Kinase | Activity (IC₅₀ / Kᵢ) | Reference |

| 6,7-Dimethoxy-4-anilinoquinoline | c-Met | 0.030 µM (IC₅₀) | [4] |

| 6,7-Disubstituted-4-phenoxyquinoline | c-Met | 1.04 nM (IC₅₀) | [6] |

| 6,7-Disubstituted-4-phenoxyquinoline | c-Met | 0.6 nM (IC₅₀) | [7] |

| 4-Anilinoquinoline (SGC-GAK-1) | GAK | 5.3 nM (Kᵢ) | [8] |

| 4-Anilinoquinoline-3-carbonitrile | EGFR | Potent irreversible inhibition | [9] |

| 4-Anilinoquinoline-3-carbonitrile | HER-2 | Potent irreversible inhibition | [9] |

| 4,7-Dichloroquinoline Derivative | Plasmodium falciparum | 6.7 nM (IC₅₀) | [10] |

Note: The data presented is for structurally related scaffolds and serves as a predictive baseline. The precise activity of the 6,7-dichloro-4-methylquinoline motif must be determined empirically.

Part 3: Experimental Validation and Target Deconvolution

The identification of biological targets based on structural analogy is a powerful starting point, but it must be followed by rigorous experimental validation. This section provides detailed, field-proven protocols for confirming the putative kinase targets and for unbiasedly identifying novel targets.

Target Validation Workflow

A systematic approach is essential to confirm whether a putative target, such as c-Met or GAK, is genuinely engaged and inhibited by the 6,7-dichloro-4-methylquinoline motif.

Caption: Workflow for affinity-based chemoproteomics for unbiased target identification.

Conclusion and Future Directions

The 6,7-dichloro-4-methylquinoline motif represents a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Strong inferential evidence from extensive SAR studies on related compounds points towards receptor tyrosine kinases like c-Met, GAK, and EGFR/HER-2 as high-priority putative targets. The dichlorination at the 6 and 7 positions offers a unique electronic and steric profile that can be leveraged to achieve high potency and selectivity.

The ultimate validation of these targets, however, requires rigorous experimental investigation. The protocols detailed in this guide—from direct biochemical inhibition assays to cellular target engagement and unbiased proteomic profiling—provide a comprehensive roadmap for researchers to confidently identify and characterize the biological partners of this important chemical motif. As our understanding of the kinome and its role in disease continues to expand, scaffolds such as 6,7-dichloroquinoline will undoubtedly serve as valuable starting points for the next generation of targeted therapies.

References

-

Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PMC. [Link]

-

Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PMC. [Link]

-

Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. (2014). MDPI. [Link]

- Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). (n.d.). Source not available.

-

Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). PubMed. [Link]

-

Examples of reported GAK inhibitors. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). PubMed. [Link]

-

SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). (n.d.). PMC. [Link]

-

Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. (2025). PMC. [Link]

-

Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023). MDPI. [Link]

-

Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. (2022). MDPI. [Link]

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Source not available.

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv

-

Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. (2014). PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. (2018). PMC. [Link]

-

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide | C9H6Cl2N2O2 | CID 83462. (n.d.). PubChem. [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). PMC. [Link]

-

Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[4][11]iazepin-6-one scaffold. (n.d.). PMC. [Link]

- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Source not available.

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

-

4,7-Dichloroquinoline. (n.d.). Wikipedia. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]

-

The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (2005). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 6,7-Dichloro-4-methylquinoline in the Synthesis of Targeted Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen heteroatom make it an ideal framework for interacting with the ATP-binding pockets of various protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[5]

This technical guide focuses on a specific and highly versatile intermediate: 6,7-dichloro-4-methylquinoline . The strategic placement of reactive chloro- and methyl- groups on the quinoline core provides multiple avenues for synthetic elaboration, enabling the development of a diverse range of potent and selective kinase inhibitors. We will explore the synthesis of this key intermediate and detail its subsequent functionalization to yield exemplary kinase inhibitors targeting critical oncogenic pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

I. Synthesis of the 6,7-Dichloro-4-methylquinoline Intermediate

The synthesis of the 6,7-dichloro-4-methylquinoline core can be efficiently achieved through classical quinoline synthesis methodologies, such as the Combes or Doebner-von Miller reactions, utilizing 3,4-dichloroaniline as the starting material. The Combes synthesis, involving the acid-catalyzed condensation of an aniline with a β-diketone, is a particularly effective approach.[3][6]

Protocol 1: Synthesis of 6,7-Dichloro-4-methylquinoline via Combes Reaction

This protocol outlines the synthesis of the title intermediate starting from 3,4-dichloroaniline and acetylacetone.

Reaction Scheme:

Caption: Synthetic workflow for 6,7-dichloro-4-methylquinoline.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichloroaniline | 162.02 | 16.2 g | 0.1 |

| Acetylacetone | 100.12 | 11.0 mL | 0.11 |

| Polyphosphoric Acid (PPA) | - | 100 g | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

Enamine Formation and Cyclization:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 3,4-dichloroaniline (16.2 g, 0.1 mol) and acetylacetone (11.0 mL, 0.11 mol).

-

Slowly add polyphosphoric acid (100 g) to the stirred mixture.

-

Heat the reaction mixture to 140°C for 2 hours. The mixture will become viscous.

-

Allow the mixture to cool to approximately 80°C and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

The resulting precipitate, 6,7-dichloro-4-methyl-1H-quinolin-4-one, is collected by vacuum filtration, washed with cold water, and dried.

-

-

Chlorination:

-

In a 250 mL round-bottom flask, suspend the dried 6,7-dichloro-4-methyl-1H-quinolin-4-one in phosphorus oxychloride (50 mL).

-

Heat the mixture to reflux (approximately 105°C) for 3 hours. The solid will gradually dissolve.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture into 500 mL of ice-water with stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 6,7-dichloro-4-methylquinoline by recrystallization from ethanol to afford a crystalline solid.

-

II. Functionalization of 6,7-Dichloro-4-methylquinoline for Kinase Inhibitor Synthesis

The dichloro- and methyl-substituents on the quinoline core provide three primary handles for further chemical modification:

-

Nucleophilic Aromatic Substitution (SNAr) at the C6 and C7 positions: The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the chloro groups by various nucleophiles, such as anilines and alkoxides.

-

Functionalization of the C4-Methyl Group: The methyl group can be activated for subsequent reactions, for example, through benzylic bromination or oxidation to a carboxylic acid.

A. Synthesis of a 4-Anilinoquinoline-based EGFR Inhibitor

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][7] The following protocol describes the synthesis of a potential EGFR inhibitor by functionalizing the C4-methyl group and one of the chloro substituents.

Reaction Scheme:

Caption: Synthesis of a potential EGFR inhibitor.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,7-Dichloro-4-methylquinoline | 212.07 | 2.12 g | 0.01 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 0.011 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 50 mL | - |

| Aniline | 93.13 | 1.0 mL | 0.011 |

| Triethylamine (TEA) | 101.19 | 1.5 mL | - |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Substituted Aniline | - | 0.012 mol | - |

| Palladium Catalyst (e.g., Pd₂(dba)₃) | 915.72 | 92 mg | 0.0001 |

| Ligand (e.g., Xantphos) | 578.68 | 116 mg | 0.0002 |

| Sodium tert-butoxide | 96.10 | 1.44 g | 0.015 |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

Benzylic Bromination:

-

In a 100 mL round-bottom flask, dissolve 6,7-dichloro-4-methylquinoline (2.12 g, 0.01 mol) in carbon tetrachloride (50 mL).

-

Add N-bromosuccinimide (1.96 g, 0.011 mol) and AIBN (0.16 g, 0.001 mol).

-

Reflux the mixture under a nitrogen atmosphere for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 4-(bromomethyl)-6,7-dichloroquinoline. Use this directly in the next step.

-

-

First Nucleophilic Substitution:

-

Dissolve the crude 4-(bromomethyl)-6,7-dichloroquinoline in dichloromethane (50 mL).

-

Add aniline (1.0 mL, 0.011 mol) and triethylamine (1.5 mL).

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the intermediate, 6,7-dichloro-4-((phenylamino)methyl)quinoline.

-

-

Second Nucleophilic Substitution (Buchwald-Hartwig Amination):

-

In a flame-dried Schlenk flask under an argon atmosphere, combine the intermediate from the previous step, the substituted aniline (0.012 mol), sodium tert-butoxide (1.44 g, 0.015 mol), Pd₂(dba)₃ (92 mg, 0.0001 mol), and Xantphos (116 mg, 0.0002 mol) in toluene (50 mL).

-

Degas the mixture and then heat to 100°C for 12 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product.

-

B. Synthesis of a VEGFR Inhibitor Precursor

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Many potent VEGFR inhibitors feature a quinoline core.[9] This protocol describes the oxidation of the C4-methyl group to a carboxylic acid, a key intermediate for the synthesis of amide-based VEGFR inhibitors.

Reaction Scheme:

Caption: Oxidation of the C4-methyl group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6,7-Dichloro-4-methylquinoline | 212.07 | 2.12 g | 0.01 |

| Potassium Permanganate (KMnO₄) | 158.03 | 4.74 g | 0.03 |

| Water | 18.02 | 100 mL | - |

| Sodium Bisulfite | 104.06 | As needed | - |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

Procedure:

-

Oxidation:

-

In a 250 mL round-bottom flask, suspend 6,7-dichloro-4-methylquinoline (2.12 g, 0.01 mol) in water (100 mL).

-

Heat the suspension to 80°C with vigorous stirring.

-

Slowly add potassium permanganate (4.74 g, 0.03 mol) in small portions over 1 hour.

-

Continue heating and stirring for an additional 4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide will form.

-

-

Work-up:

-

Cool the reaction mixture and filter to remove the manganese dioxide.

-

If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

-

Acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 2.

-

The white precipitate of 6,7-dichloroquinoline-4-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

-

This carboxylic acid intermediate can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of potential VEGFR inhibitors.

III. Kinase Signaling Pathways and Structure-Activity Relationship (SAR)

Targeted Signaling Pathways

Caption: Simplified EGFR and VEGFR signaling pathways targeted by quinoline-based inhibitors.

Structure-Activity Relationship Insights

-

The Quinoline Core: The nitrogen atom at position 1 of the quinoline ring typically forms a key hydrogen bond with a hinge region residue (often a methionine) in the ATP-binding pocket of the kinase.

-

Substituents at C6 and C7: The 6,7-disubstituted pattern allows for fine-tuning of the inhibitor's properties. In the case of 6,7-dichloro substitution, these positions can be further functionalized to extend into solvent-exposed regions of the kinase, improving potency and selectivity. For example, replacing one of the chloro groups with an aniline or a solubilizing group can significantly enhance the pharmacological profile of the compound.

-

The C4-Methyl Group: The role of the C4-methyl group can be multifaceted. In some cases, it may provide beneficial hydrophobic interactions within the ATP-binding site.[5] Alternatively, as demonstrated in the protocols above, it serves as a valuable synthetic handle for introducing larger substituents that can occupy adjacent pockets of the kinase or be used to attach linkers for various applications, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).

IV. Conclusion

6,7-Dichloro-4-methylquinoline is a highly valuable and versatile intermediate in the synthesis of targeted kinase inhibitors. Its strategic substitution pattern allows for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a framework for the synthesis of this key intermediate and its elaboration into potential therapeutic agents targeting critical cancer-related signaling pathways. Further investigation and optimization of these synthetic routes and the resulting compounds will undoubtedly contribute to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

V. References

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.

-

Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de France, 49, 89-92.

-

Fry, D. W., et al. (1994). Specific inhibition of the epidermal growth factor receptor signal transduction pathway by a novel orally active quinazoline derivative. Molecular pharmacology, 45(4), 686-693.[2]

-

O'Hare, T., et al. (2009). A new 4-methylquinoline derivative inhibits Pim-1 kinase and induces apoptosis in cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(14), 3874-3877.[5]

-

Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.[10]

-

Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.[1]

-

Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target. Nature, 438(7070), 967-974.[8]

-

Sun, L., et al. (2012). Discovery of N-(4-(3-amino-1H-indazol-4-yl)-phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a potent and orally available small-molecule inhibitor of the receptor tyrosine kinases VEGF and PDGF. Journal of Medicinal Chemistry, 55(17), 7848-7864.[9]

Sources

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. ijmphs.com [ijmphs.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

Application Note: Step-by-Step Preparation of 6,7-Dichloro-4-methylquinoline

Executive Summary

This application note details the synthesis of 6,7-Dichloro-4-methylquinoline (CAS: N/A for specific isomer, generic substituted quinoline class), a critical heterocyclic scaffold used in the development of antimalarial agents, kinase inhibitors, and other bioactive small molecules.

While classical quinoline syntheses (e.g., Skraup, Combes) are well-documented, the preparation of the 4-methyl derivative with specific 6,7-dichloro substitution requires precise control over regioselectivity to avoid the 5,6-dichloro isomer. This guide presents a Modified Doebner-Miller Synthesis , utilizing a Lewis Acid-catalyzed approach to maximize yield and regiochemical purity while minimizing the formation of polymeric side products typical of methyl vinyl ketone (MVK) reactions.

Chemical Strategy & Regioselectivity

Retrosynthetic Analysis

The target molecule, 6,7-dichloro-4-methylquinoline, is best accessed via the condensation of 3,4-dichloroaniline with a C4-synthon, specifically Methyl Vinyl Ketone (MVK) .

-

Precursor: 3,4-Dichloroaniline.

-

Reagent: Methyl Vinyl Ketone (3-buten-2-one).

-

Mechanism: Doebner-Miller Reaction (Acid-catalyzed conjugate addition followed by cyclization and oxidation).

Regiochemical Control

The cyclization of 3,4-dichloroaniline presents two potential sites for ring closure:

-

Position 2 (Ortho to Cl): Sterically hindered by the chlorine atom at C3.

-

Position 6 (Para to Cl): Sterically accessible.

Expert Insight: Under thermodynamic control, cyclization predominantly occurs at the less hindered Position 6, yielding the 6,7-dichloro isomer as the major product. The 5,6-dichloro isomer is a minor impurity, typically removable via recrystallization.

Figure 1: Regiochemical pathway favoring the 6,7-dichloro isomer due to steric hindrance at the C2 position.

Safety & Handling Protocols

| Hazard Class | Reagent | Critical Precaution |

| Acute Toxicity | 3,4-Dichloroaniline | Toxic by inhalation and skin contact. Use double nitrile gloves. |

| Lachrymator | Methyl Vinyl Ketone (MVK) | Extreme Caution. MVK is a potent lachrymator and highly toxic. Handle only in a functioning fume hood. Neutralize spills with sodium bisulfite. |

| Corrosive | Zinc Chloride / Ferric Chloride | Causes severe skin burns. Hygroscopic; weigh quickly. |

| Flammable | Ethanol / Ethyl Acetate | Keep away from open flames and sparks. |

Experimental Protocol: Modified Doebner-Miller Synthesis

This protocol utilizes a dual-catalyst system (

Reagents & Materials

-

3,4-Dichloroaniline: 16.2 g (100 mmol)

-

Methyl Vinyl Ketone (MVK): 8.4 g (120 mmol)

-

Ferric Chloride (

anhydrous): 16.2 g (100 mmol) -

Zinc Chloride (

anhydrous): 13.6 g (100 mmol) -

Glacial Acetic Acid: 150 mL

-

Solvents: Ethyl Acetate, 10% NaOH solution, Brine, Sodium Sulfate (

).

Step-by-Step Methodology

Step 1: Catalyst Preparation & Amine Dissolution

-

Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Flush the system with Nitrogen (

) to maintain an inert atmosphere. -

Add 150 mL of Glacial Acetic Acid to the flask.

-

Add 16.2 g of 3,4-Dichloroaniline . Stir until fully dissolved.

-

Add 16.2 g of Ferric Chloride and 13.6 g of Zinc Chloride .

-

Note: The solution will darken. The Lewis acids act to activate the aniline and stabilize the transition state.

-

Step 2: Controlled Addition of MVK

-

Heat the reaction mixture to 70°C .

-

Load 8.4 g of Methyl Vinyl Ketone into the dropping funnel.

-

Crucial Step: Add the MVK dropwise over a period of 30–45 minutes .

-

Why? Rapid addition leads to MVK polymerization (tarry black byproducts) and runaway exotherms.

-

-

Maintain the temperature between 70–75°C during addition.

Step 3: Cyclization & Reflux

-

After addition is complete, increase the temperature to Reflux (~118°C) .

-

Maintain reflux for 2–3 hours .

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting aniline spot should disappear.

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 500 mL of ice-water .

-

Basify the solution to pH 10–11 using 10% NaOH solution .

-

Caution: Exothermic neutralization. Add slowly with vigorous stirring. The product will precipitate as a solid or oil.

-

-

Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

-

Combine organic layers and wash with:

-

100 mL Water

-

100 mL Brine

-

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Step 5: Purification

-

The crude residue is typically a dark brown solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or Ethanol/Water mixture).

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Filter the crystals and wash with cold ethanol.

-

Yield Expectation: 60–70%.

Process Visualization

Figure 2: Operational workflow for the modified Doebner-Miller synthesis.[2]

Analytical Characterization (Expected Data)

To validate the synthesis, compare the isolated product against these expected spectral parameters.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | Singlet | Methyl group at C4. | |

| Doublet (J ~4.5 Hz) | Proton at C3 (Quinoline ring). | ||

| Singlet | Proton at C5 (Para to Cl, Ortho to Methyl). | ||

| Singlet | Proton at C8 (Para to Cl). | ||

| Doublet (J ~4.5 Hz) | Proton at C2 (Adjacent to N). | ||

| Mass Spec | m/z | 211 / 213 / 215 | Molecular Ion ( |

| Appearance | Visual | Off-white to pale yellow needles | Crystalline solid. |

Note on NMR: The presence of two singlets in the aromatic region (C5 and C8 protons) confirms the 6,7-substitution pattern. If the 5,6-isomer were present, you would observe ortho-coupling (doublets) between the protons at C7 and C8.

Troubleshooting Guide

-

Problem: Low Yield / Tarry Product.

-

Cause: Polymerization of MVK.

-

Solution: Ensure MVK is fresh (distill if necessary) and add it very slowly. Do not overheat during the addition phase.

-

-

Problem: Incomplete Reaction.

-

Cause: Catalyst deactivation or insufficient heating.

-

Solution: Check the quality of

(must be anhydrous). Extend reflux time.

-

-

Problem: Difficulty in Purification.

-

Cause: Presence of regioisomer or aniline oligomers.

-

Solution: Use column chromatography (Silica Gel, Hexane:EtOAc 4:1) if recrystallization fails.

-

References

-

Babu, K. S., et al. (2007). An improved process for the synthesis of quinoline derivatives. World Intellectual Property Organization, Patent WO2007060685A1. Link

-

Bergström, F. W. (1944).[3] Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277. Link

-

Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link

-

Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274. Link

Disclaimer: This protocol involves hazardous chemicals.[4] It is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Sources

- 1. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 3. Doebner-Miller Reaction [drugfuture.com]

- 4. scribd.com [scribd.com]

Application Note: Nucleophilic Substitution Strategies on the Quinoline Scaffold

Executive Summary

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Lenvatinib), and fluoroquinolone antibiotics. Functionalizing this bicyclic heterocycle often relies on nucleophilic substitution, yet the reactivity profile differs significantly from benzene derivatives.

This guide provides a technical deep-dive into the two primary mechanisms for quinoline functionalization: Nucleophilic Aromatic Substitution (

Part 1: The Mechanistic Landscape

Electronic Bias and Regioselectivity

Quinoline reactivity is dominated by the nitrogen atom, which exerts a strong inductive ($ -I

-

C2 and C4 Positions: These are the "hotspots" for nucleophilic attack.[1][2][3]

-

The "Nitrogen Sink" Effect: When a nucleophile attacks C2 or C4, the resulting anionic

-complex (Meisenheimer adduct) is stabilized because the negative charge can reside directly on the electronegative nitrogen atom. Attack at C3 does not allow this resonance stabilization, making it kinetically unfavorable.

The Pathway (Displacement of Leaving Groups)

Unlike standard aliphatic

-

Step 1 (Rate Determining): Nucleophile attacks the

-deficient ring, forming a resonance-stabilized anion.[2] -

Step 2 (Fast): Re-aromatization via loss of the leaving group (LG).

Critical Insight - The "Fluorine Effect": In

-

Why? The highly electronegative fluorine atom inductively stabilizes the transition state of the rate-determining first step (addition). Since the C-F bond breaking (Step 2) is fast and not rate-limiting, the stabilization of the intermediate dominates the kinetics.

The Pathway (C-H Activation)

In the absence of a good leaving group, quinolines can undergo Nucleophilic Substitution of Hydrogen (

-

Mechanism: Nucleophilic addition forms a

-adduct (anionic). -

The Challenge: Hydride (

) is a terrible leaving group. -

The Solution: An external oxidant (DDQ,

,

Visualizing the Pathways

Caption: Comparative logic flow for

Part 2: Critical Parameters & Optimization

Success in quinoline substitution relies on tuning three variables: Acidity, Solvent Polarity, and Temperature.

The Acid Catalysis "Switch"

For C4-substitution (e.g., reacting 4-chloroquinoline), the reaction is often sluggish with weak nucleophiles.

-

Mechanism: Adding a proton source (HCl, Phenol) or Lewis Acid protonates the ring nitrogen.

-

Effect: This lowers the LUMO energy of the ring, making C4 significantly more electrophilic.

-

Data: 4-chloroquinoline + aniline without acid

<10% yield. With 1.0 eq HCl

Reaction Condition Matrix

| Parameter | ||

| Preferred Solvent | Polar Protic (EtOH, Water) or Dipolar Aprotic (DMF, NMP) | Anhydrous Ethers (THF, Et2O) or Toluene |

| Temperature | High ( | Low ( |

| Catalyst | Brønsted Acid (HCl) or Lewis Acid | None (for addition); Oxidant required for step 2 |

| Leaving Group | ||

| Key Risk | N-alkylation (quaternization) instead of C-substitution | Over-oxidation or polymerization |

Part 3: Validated Protocols

Protocol A: Acid-Catalyzed at C4

Application: Synthesis of 4-aminoquinoline scaffolds (e.g., Chloroquine analogs). Target: Reaction of 4,7-dichloroquinoline with a primary amine.

Reagents:

-

Substrate: 4,7-Dichloroquinoline (1.0 eq)

-

Nucleophile: Primary Amine (1.2 eq)

-

Solvent: Ethanol (or NMP for high boiling amines)

-

Catalyst: HCl (conc. aq. or generated in situ)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in Ethanol (0.5 M concentration).

-

Activation: Add the amine (1.2 eq). Crucial Step: Adjust pH to ~3-4 using conc. HCl or use amine-hydrochloride salt directly. The protonation of the quinoline nitrogen is the activation trigger.

-

Reaction: Heat to reflux (

) for 4–12 hours.-

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the non-polar starting material and the appearance of a polar, often fluorescent product spot.

-

-

Workup (Self-Validating):

-

Cool the mixture. The product often precipitates as the hydrochloride salt.

-

Filter the solid.

-

Validation: Basify a small aliquot.[4] If the solid dissolves and reprecipitates as a free base, the salt formation was successful.

-

-

Purification: Recrystallize from EtOH/Water.

Protocol B: Oxidative Alkylation at C2

Application: Direct introduction of alkyl/aryl groups without halogenation. Target: C2-alkylation of Quinoline using Organolithium reagents.

Reagents:

-

Substrate: Quinoline (1.0 eq)

-

Nucleophile: n-Butyl Lithium (1.1 eq)

-

Solvent: Anhydrous THF

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dry air.

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a flask and purge with Argon/Nitrogen. Add Quinoline and anhydrous THF. Cool to

(or -